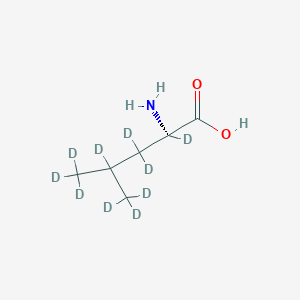

L-亮氨酸-d10

描述

Synthesis Analysis

L-Leucine-d10 synthesis has been explored in the context of creating labeled compounds for research purposes. For instance, L-[1-11C]leucine, a compound related to L-Leucine-d10 in its labeled form, has been synthesized for cerebral protein synthesis rate determination using positron emission tomography (PET). This synthesis involved a modified Bucherer-Strecker reaction sequence, demonstrating the complexity and the specific methodologies required to introduce isotopic labeling into amino acids (Barrio et al., 1983).

Molecular Structure Analysis

The molecular structure of L-Leucine-d10 and its interactions within biological systems is a significant area of interest. Studies on molecular aggregation in crystalline complexes of hydrophobic D- and L-amino acids have provided insights into the crystal packing and molecular conformations, which are crucial for understanding the physical and chemical properties of L-Leucine-d10 (Dalhus & Görbitz, 1999).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of L-Leucine-d10 have highlighted its role in protein synthesis. A novel method using D10-leucine based on protein synthesis rate measurement in aquatic bacterial productivity has been developed, showcasing the compound's utility in non-radioactive methodologies for scientific research (Tsuchiya et al., 2020).

Physical Properties Analysis

The physical properties of L-Leucine-d10, such as its stability and interactions within biological systems, are essential for its application in research. Solid-state 2H NMR spectroscopy has been used to study the molecular dynamics of the leucine side chain in collagen fibrils labeled with [2H10]leucine, providing valuable insights into its behavior at the molecular level (Batchelder et al., 1982).

Chemical Properties Analysis

The chemical properties of L-Leucine-d10, including its incorporation into proteins and its impact on metabolic pathways, have been extensively studied. For example, leucine incorporation methods have been used as a measure of protein synthesis in bacterial assemblages in natural aquatic systems, highlighting the compound's utility in ecological and environmental microbiology research (Kirchman et al., 1985).

科学研究应用

蛋白质组分析:L-亮氨酸-d10(Leu-D10)用于蛋白质组分析,通过分子质量测量和部分氨基酸含量(Veenstra et al., 2000)从基因组数据库中识别完整蛋白质。

大脑蛋白质合成测量:L-[1-11C]亮氨酸适用于使用正电子发射断层扫描技术在人体中确定大脑蛋白质合成速率(Barrio et al., 1983)。

神经内分泌细胞系中的肽类生物合成:使用d10Leu稳定同位素标记提供了一种方法,用于检查神经内分泌细胞系中肽类形成的速率(Che et al., 2004)。

测量细菌生产力:D10-亮氨酸是一种非放射性方法,用于基于蛋白质合成速率测量细菌生产力,提供方法学简单性和高灵敏度(Tsuchiya et al., 2020)。

比较酵母蛋白质组:D10-Leu标记用于从野生型和非必需基因敲除突变株的S. cerevisiae中定量和定性比较蛋白质组(Jiang & English, 2002)。

人类肌肉蛋白质合成:通过d10-亮氨酸静脉注射引入的血液d9-亮氨酸富集提供了更接近的估计肌肉液体氨基酸富集及其相关变化,以计算人类肌肉蛋白质合成速率(Tran et al., 2015)。

肥胖和糖尿病的血糖控制:慢性亮氨酸补充显著改善多种肥胖和糖尿病小鼠模型的血糖控制,但不一定取决于体重减轻(Guo et al., 2010)。

在动物饲料和制药中的用途:L-叔-亮氨酸用作动物饲料添加剂、营养强化剂,并且是制药、化妆品和食品添加剂行业的潜在构建块(Jia et al., 2021)。

Halobacterium halobium VO107对D-亮氨酸的利用:该生物对D-亮氨酸的利用是能量依赖的,并涉及一个能量依赖的过程,随后发生异构化为L-亮氨酸以进行进一步代谢(Tanaka et al., 1996)。

肌原丝蛋白合成:低蛋白混合大量营养饮料的亮氨酸补充增强了年轻男性的肌原丝蛋白合成(Churchward-Venne et al., 2014)。

安全和危害

属性

IUPAC Name |

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584053 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine-d10 | |

CAS RN |

106972-44-5 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

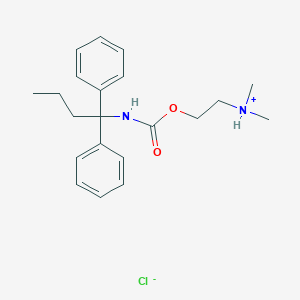

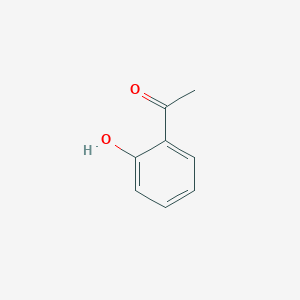

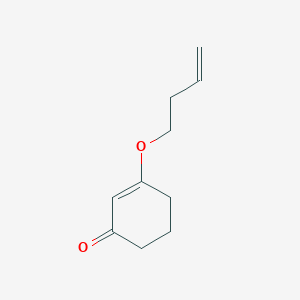

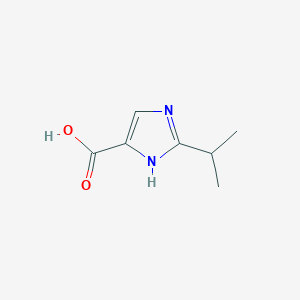

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

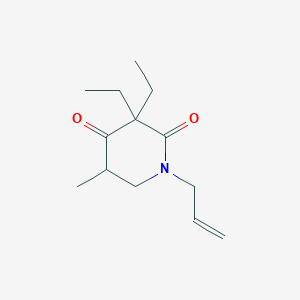

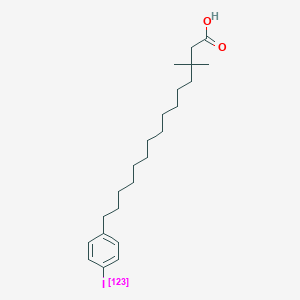

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)